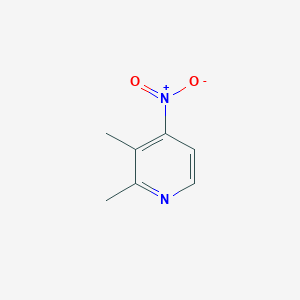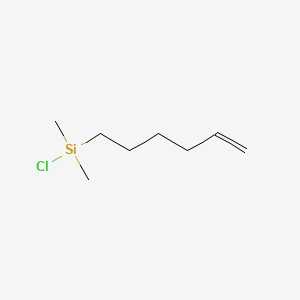
5-Hexenyldimethylchlorosilane
Übersicht
Beschreibung
5-Hexenyldimethylchlorosilane is an organosilicon compound . It belongs to the family of alkenylchlorosilanes. This compound has applications in various fields, including material science, organic chemistry, and pharmaceuticals.
Molecular Structure Analysis
The molecular formula of 5-Hexenyldimethylchlorosilane is C8H17ClSi . It has an average mass of 176.759 Da and a monoisotopic mass of 176.078796 Da . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 5-Hexenyldimethylchlorosilane molecule .Physical And Chemical Properties Analysis
5-Hexenyldimethylchlorosilane has a boiling point of 183-184°C, a density of 0.895 g/mL, and a refractive index of 1.4423 at 20°C . It is a liquid substance .Wissenschaftliche Forschungsanwendungen
Hydrosilylation Catalyst Effect
5-Hexenylchlorosilanes, derived from 5-hexenyldimethylchlorosilane, are produced through hydrosilylation, catalyzed by platinum catalysts. Ether additives enhance the yield and regioselectivity of this process, reducing double-bond rearrangement isomers, like cis- or trans-4-hexenylchlorosilanes (Saiki, 2008).
Synthesis of Carbohydrate Linkers
5-Hexenyldimethylchlorosilane is utilized in synthesizing carbohydrate linkers. For instance, it's involved in the creation of a 2-silylethanol-based anomeric linker for carbohydrates, leading to the formation of 1-O-acyl derivatives (Wallberg et al., 1997).
Polymerization Applications
In the field of polymer science, 5-hexenyldimethylchlorosilane is a key player. It's introduced in organotitanium-mediated ethylene polymerizations to produce silane-terminated copolymers. This process demonstrates high activities and creates polymers with narrow polydispersities (Amin & Marks, 2006).
Sonochemical Reductive Coupling
The compound is also significant in sonochemical reductive coupling of dichlorosilanes containing the 5-hexenyl group. This process results in high molecular weight polymers and oligomeric fractions containing unreacted alkenyl groups (Kim & Matyjaszewski, 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
chloro-hex-5-enyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClSi/c1-4-5-6-7-8-10(2,3)9/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBNSIOLMRTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474030 | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
30102-73-9 | |
| Record name | Silane, chloro-5-hexen-1-yldimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexenyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
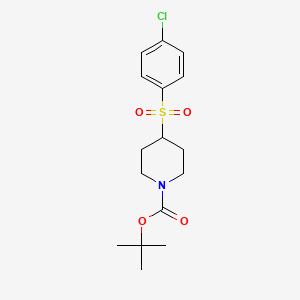

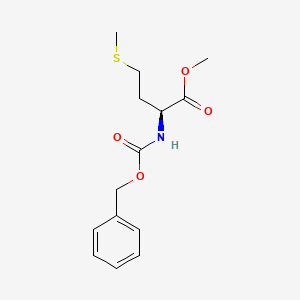



![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)
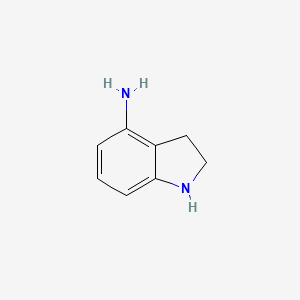
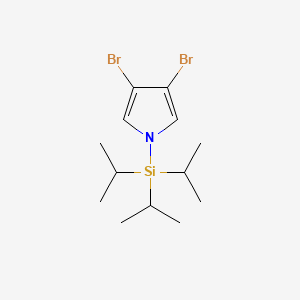

![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)

